

# An In-depth Technical Guide to the Chemical Structure of ent-Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | ent-Ritonavir |           |
| Cat. No.:            | B15354699     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ritonavir, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1] While its primary clinical use has shifted towards that of a pharmacokinetic enhancer due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, its chemical architecture remains a subject of significant interest in medicinal chemistry and drug development.[1] This guide provides a detailed examination of the chemical structure of **ent-Ritonavir**, the enantiomer of the commercially available drug. As specific experimental data for **ent-Ritonavir** is not readily available in the public domain, this document will leverage the extensive information on Ritonavir to define the structure of its enantiomer and provide relevant context for researchers.

#### **Chemical Structure of ent-Ritonavir**

The prefix "ent-" denotes the enantiomer of a chiral molecule. Therefore, **ent-Ritonavir** is the mirror image of Ritonavir. All stereogenic centers in **ent-Ritonavir** are inverted relative to those in Ritonavir.

The IUPAC name for Ritonavir is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate.[1] Based on this, the IUPAC name for **ent-Ritonavir** is 1,3-



thiazol-5-ylmethyl  $N-[(2R,3R,5R)-3-hydroxy-5-[(2R)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate.$ 

Ritonavir has four chiral centers.[2] The stereochemical descriptors for Ritonavir are (2S, 3S, 5S) for the hexan-2-yl backbone and (2S) for the valine-derived moiety.[1] Consequently, the stereochemical descriptors for **ent-Ritonavir** are (2R, 3R, 5R) and (2R) respectively.

Below is a 2D representation of the chemical structure of **ent-Ritonavir**:

# The image you are requesting does not exist or is no longer available.

i mgur.com

Caption: Chemical structure of **ent-Ritonavir** with inverted stereochemistry at the chiral centers.

## Physicochemical and Pharmacokinetic Properties of Ritonavir

While specific data for **ent-Ritonavir** is unavailable, the following tables summarize the known properties of Ritonavir. It is important to note that enantiomers can have different pharmacokinetic and pharmacodynamic properties.

### Table 1: Physicochemical Properties of Ritonavir



| Property          | Value                          | Reference |
|-------------------|--------------------------------|-----------|
| Molecular Formula | C37H48N6O5S2                   | [1]       |
| Molar Mass        | 720.95 g/mol                   | [1]       |
| CAS Number        | 155213-67-5                    | [1]       |
| Appearance        | White to light-tan powder      | -         |
| Melting Point     | 120-122 °C                     | -         |
| Solubility        | Practically insoluble in water | -         |

Table 2: Pharmacokinetic Properties of Ritonavir

| Parameter       | Value                                     | Reference |
|-----------------|-------------------------------------------|-----------|
| Bioavailability | Not determined                            | [3]       |
| Protein Binding | 98-99%                                    | [1]       |
| Metabolism      | Hepatic, primarily by CYP3A4, also CYP2D6 | [4]       |
| Half-life       | 3-5 hours                                 | [1]       |
| Excretion       | Primarily fecal                           | [1]       |

## **Synthesis of Ritonavir**

The synthesis of Ritonavir has been extensively documented.[5][6][7] A key feature of the synthesis is the stereospecific construction of the complex backbone. The synthesis of **ent-Ritonavir** would require the use of the corresponding enantiomeric starting materials. A general synthetic approach for Ritonavir is outlined below.

## Experimental Workflow: Generalized Synthesis of Ritonavir





Click to download full resolution via product page

Caption: Generalized synthetic workflow for Ritonavir.

#### **Mechanism of Action of Ritonavir**

Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus.[4] It is designed to mimic the peptide substrate of the protease, binding to the active site with high affinity and preventing the cleavage of viral polyproteins.

Additionally, Ritonavir is a strong inhibitor of the drug-metabolizing enzyme CYP3A4.[1][4] This inhibition is the basis for its use as a pharmacokinetic booster, as it increases the plasma concentrations of other co-administered antiretroviral drugs that are metabolized by CYP3A4.



#### Signaling Pathway: Ritonavir's Inhibition of CYP3A4



Click to download full resolution via product page

Caption: Ritonavir inhibits CYP3A4, preventing metabolism of other drugs.

#### **Experimental Protocols**

Detailed experimental protocols for the synthesis and characterization of Ritonavir are proprietary to pharmaceutical manufacturers. However, general procedures can be inferred from the patent literature and scientific publications.

## General Protocol for a Coupling Reaction in Ritonavir Synthesis

- Reactant Preparation: Dissolve the amine intermediate and the carboxylic acid intermediate in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide).
- Coupling Agent Addition: Add a peptide coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., hydroxybenzotriazole (HOBt)) to the reaction mixture.
- Reaction: Stir the mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).



- Work-up: Upon completion, filter the reaction mixture to remove any precipitated byproducts. Wash the organic layer with aqueous solutions (e.g., dilute acid, brine, and dilute base) to remove unreacted starting materials and reagents.
- Purification: Dry the organic layer over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- Characterization: Confirm the structure of the purified product using spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

#### Conclusion

ent-Ritonavir, as the enantiomer of Ritonavir, possesses a mirrored three-dimensional structure with inverted stereochemistry at all four chiral centers. While the chemical properties can be inferred from its parent compound, the biological activity and pharmacokinetic profile of ent-Ritonavir remain uncharacterized in publicly available literature. The synthesis of ent-Ritonavir would necessitate a stereocontrolled approach utilizing enantiomerically pure starting materials. The information provided herein on Ritonavir serves as a comprehensive technical foundation for researchers interested in the stereochemical aspects of this important antiretroviral agent and as a starting point for any investigation into its enantiomeric counterpart. Further research is required to elucidate the specific biological properties of ent-Ritonavir.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ritonavir Wikipedia [en.wikipedia.org]
- 2. Evaluation of the polymorphic forms of ritonavir and lopinavir in raw materials and comilled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritonavir | C37H48N6O5S2 | CID 392622 PubChem [pubchem.ncbi.nlm.nih.gov]



- 4. go.drugbank.com [go.drugbank.com]
- 5. A PROCESS FOR THE SYNTHESIS OF RITONAVIR Patent 1133485 [data.epo.org]
- 6. Ritonavir synthesis chemicalbook [chemicalbook.com]
- 7. US6407252B1 Process for the synthesis of ritonavir Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of ent-Ritonavir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15354699#what-is-the-chemical-structure-of-ent-ritonavir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com